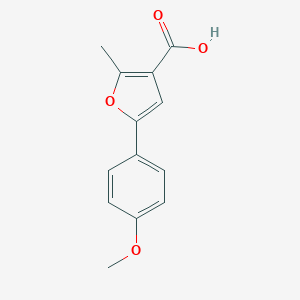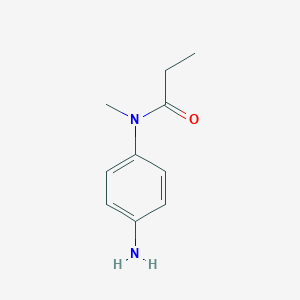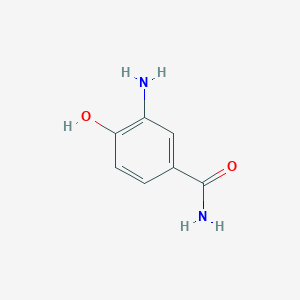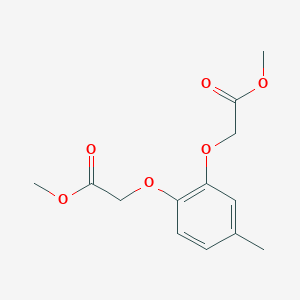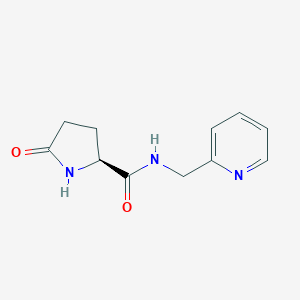
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide, also known as SM-130686, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments.
Mechanism Of Action
The mechanism of action of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves the inhibition of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the degradation of incretin hormones, which regulate glucose metabolism and insulin secretion. By inhibiting DPP-IV, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide increases the levels of these hormones and improves glucose metabolism. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been found to have other effects on cellular signaling pathways, including the inhibition of NF-κB and the activation of AMP-activated protein kinase (AMPK).
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide are diverse and depend on the specific experimental conditions. In general, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in a variety of cell types. In addition, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, the effects of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide on different cell types and in different experimental conditions need to be further investigated.
Advantages And Limitations For Lab Experiments
The advantages of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide for lab experiments include its unique mechanism of action, which makes it a promising candidate for a variety of biochemical and physiological experiments. In addition, this compound has been shown to have low toxicity and good stability in vitro and in vivo. However, the limitations of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide include its relatively low yield in the synthesis method and the need for further investigation of its effects on different cell types and in different experimental conditions.
Future Directions
There are many future directions for the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide. One direction is to investigate its potential applications in the treatment of neurodegenerative diseases, autoimmune diseases, and cancer. Another direction is to further investigate its mechanism of action and effects on cellular signaling pathways. In addition, the synthesis method of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide could be optimized to improve the yield and reduce the cost of this compound. Overall, the study of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has the potential to lead to new insights into the regulation of cellular signaling pathways and the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide involves a series of chemical reactions, starting with the synthesis of pyridine-2-carboxylic acid. This acid is then reacted with 2-chloromethylpyridine to form an intermediate, which is then reacted with (S)-proline to form the final product. The yield of this synthesis method is reported to be around 30%, which is relatively low compared to other small molecules.
Scientific Research Applications
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, (2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide has been shown to modulate the activity of immune cells and may be useful in the treatment of autoimmune diseases. In cancer research, this compound has been found to have anti-tumor effects and may be useful in the development of new cancer therapies.
properties
CAS RN |
121873-15-2 |
|---|---|
Product Name |
(2S)-5-Oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S)-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c15-10-5-4-9(14-10)11(16)13-7-8-3-1-2-6-12-8/h1-3,6,9H,4-5,7H2,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
LLDCPXHOZIQGME-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NCC2=CC=CC=N2 |
SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
Canonical SMILES |
C1CC(=O)NC1C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



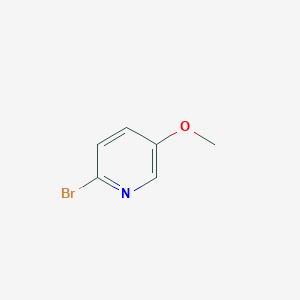
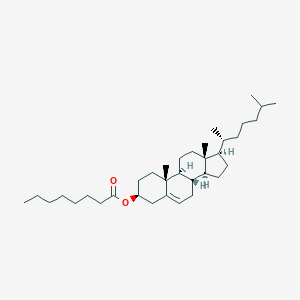
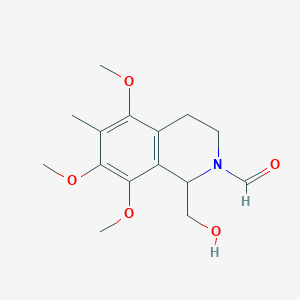
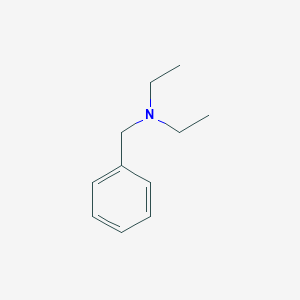
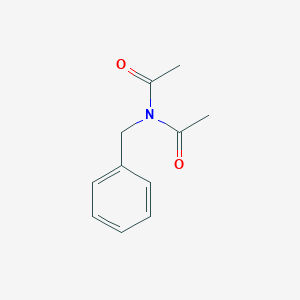
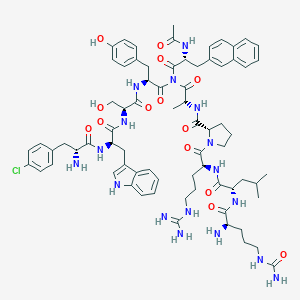
![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
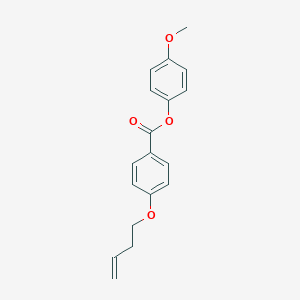
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)
